1,3-Bis(triethoxysilyl)benzene
Overview
Description
1,3-Bis(triethoxysilyl)benzene is a chemical compound that serves as a precursor for various advanced materials due to its ability to undergo polymerization and form bridged polysilsesquioxanes. It is characterized by the presence of two triethoxysilyl groups attached to a benzene ring at the 1 and 3 positions. This molecular structure allows it to participate in sol-gel processes and to be used in the synthesis of hybrid materials with potential applications in areas such as proton-conducting membranes and liquid crystalline systems.
Synthesis Analysis
The synthesis of related benzene derivatives has been explored in various studies. For instance, 1,3,5-Tris(hydrogensulfato)benzene was prepared through the reaction of phloroglucinol with chlorosulfonic acid, which was then used as a catalyst for the synthesis of other compounds . Another study focused on the synthesis of hybrid membranes using 1,4-bis(triethoxysilyl)benzene, which is similar to 1,3-bis(triethoxysilyl)benzene, indicating the potential for similar synthetic pathways . Additionally, the optimization of 1,3-bis(isocyanatomethyl)benzene synthesis from m-xylylenediamine and bis(trichloromethyl)carbonate was studied, providing insights into the synthesis of benzene derivatives with different substituents .
Molecular Structure Analysis
The molecular structure of benzene derivatives is crucial for their properties and applications. For example, the study of 1,3,5-tris(dimesitylboryl)benzene included conformational analysis and X-ray structure determination, which is relevant for understanding the structure of 1,3-bis(triethoxysilyl)benzene derivatives . The hydrolysis behavior of 1,4-bis(triethoxysilyl)benzene, a close relative, was investigated using 29Si NMR spectroscopy, revealing insights into the hydrolysis patterns that could be applicable to 1,3-bis(triethoxysilyl)benzene .
Chemical Reactions Analysis
The reactivity of benzene derivatives with various functional groups is a key area of interest. For instance, the synthesis and disproportionation of 1,4-bis(triethylsiloxybutoxytitanoxydimethylsilyl)benzenes were studied, showing how the presence of different substituents affects the thermal stability and reactivity of the compound . The antimicrobial activities of novel benzene derivatives were also evaluated, demonstrating the potential for these compounds to participate in biological interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzene derivatives are influenced by their molecular structure. The synthesis and characterization of low molecular mass compounds containing the 1,4-bis(5-phenyl-1,3,4-oxadiazolyl)benzene unit revealed fluorescent properties and the ability to form liquid crystalline phases, which may be relevant to the properties of 1,3-bis(triethoxysilyl)benzene derivatives . The study of proton-conducting sol-gel membranes produced from 1,4-bis(triethoxysilyl)benzene highlighted the importance of sulfonation processes and water retention properties for proton conductivity, which could be applicable to similar compounds . Additionally, the anion transport capabilities of 1,3-bis(benzimidazol-2-yl)benzene derivatives were significantly enhanced by the introduction of electron-withdrawing substituents, suggesting that functionalization of benzene derivatives can lead to improved performance in specific applications .
Scientific Research Applications
Hydrolysis Behavior Studies
1,3-Bis(triethoxysilyl)benzene, as a precursor of bridged polysilsesquioxane, has been studied for its hydrolysis behavior. High-resolution 29Si nuclear magnetic resonance (NMR) spectroscopy revealed insights into the hydrolysis process of this compound, particularly the behavior of hydrolyzed and unhydrolyzed triethoxysilyl groups (Saito, Nishio, Kobayashi, & Sugahara, 2011).
Synthesis Optimization
The optimization of synthesizing 1,3-bis(isocyanatomethyl)benzene, a derivative of 1,3-bis(triethoxysilyl)benzene, has been explored. This process involves studying factors like the molar ratio of raw materials, reaction temperature, and time to improve synthesis efficiency (Jianxun, Zheng, Li, Zhang, & Feng, 2018).
Membrane Production
1,3-Bis(triethoxysilyl)benzene has been used in synthesizing proton-conducting sol–gel membranes. These membranes exhibit high water adsorption capacity and good proton conductivity, making them potentially useful in various industrial applications (Aparicio, Mosa, Sánchez, & Durán, 2005).
Adsorbents for Organic Compounds
This compound has been used in the synthesis of ethylene and phenylene bridged polysilsesquioxanes with amine and thiol groups. These materials show a high affinity for adsorbing volatile organic compounds (VOCs), indicating their potential use as effective adsorbents (Da̧browski, Barczak, Robens, Stolyarchuk, Yurchenko, Matkovskii, & Zub, 2007).
Mesoporous Material Synthesis
1,3-Bis(triethoxysilyl)benzene has been utilized in the synthesis of mesoporous benzene−silica composites. These composites exhibit molecular-scale periodicity in their pore walls, indicating their utility in areas requiring highly ordered porous structures (Kapoor, Yang, & Inagaki, 2004).
Anion Transport Studies
The compound's derivatives have shown potent anionophoric activity, which is enhanced by modification with strong electron-withdrawing substituents. This property could be useful in developing materials for specific ion transport applications (Peng, Zhang, Sun, Cai, Chen, & Chen, 2016).
Safety And Hazards
In case of inhalation, move the person into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution. If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .
Future Directions
properties
IUPAC Name |
triethoxy-(3-triethoxysilylphenyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O6Si2/c1-7-19-25(20-8-2,21-9-3)17-14-13-15-18(16-17)26(22-10-4,23-11-5)24-12-6/h13-16H,7-12H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBRVZDGOJHHFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC(=CC=C1)[Si](OCC)(OCC)OCC)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O6Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469322 | |
Record name | 1,3-Bis(triethoxysilyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(triethoxysilyl)benzene | |
CAS RN |
16067-99-5 | |
Record name | 1,3-Bis(triethoxysilyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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